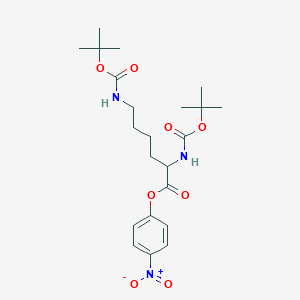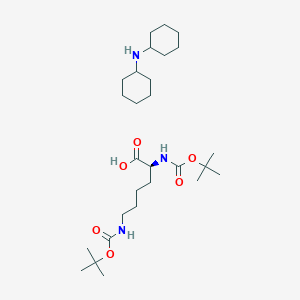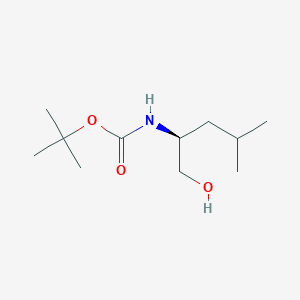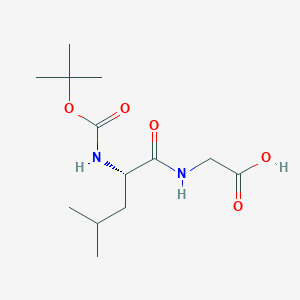
BOC-LEU-GLY-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-LEU-GLY-OH, also known as tert-butyloxycarbonyl-leucyl-glycine, is a dipeptide compound commonly used in peptide synthesis. The tert-butyloxycarbonyl (BOC) group is a protecting group for the amino group of leucine, which prevents unwanted reactions during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of longer peptide chains and its applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LEU-GLY-OH typically involves the protection of the amino group of leucine with a BOC group, followed by coupling with glycine. The process can be summarized as follows:
Protection of Leucine: Leucine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide to form BOC-leucine.
Coupling with Glycine: BOC-leucine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, including the protection, coupling, and deprotection reactions, allowing for the efficient production of large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
BOC-LEU-GLY-OH undergoes several types of chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Deprotection: Leucyl-glycine (LEU-GLY) and tert-butanol.
Coupling: Longer peptide chains.
Hydrolysis: Leucine and glycine.
Aplicaciones Científicas De Investigación
BOC-LEU-GLY-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biomaterials and biocompatible polymers.
Mecanismo De Acción
The mechanism of action of BOC-LEU-GLY-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino group of leucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
BOC-GLY-OH: tert-butyloxycarbonyl-glycine.
BOC-ALA-OH: tert-butyloxycarbonyl-alanine.
BOC-VAL-OH: tert-butyloxycarbonyl-valine.
Uniqueness
BOC-LEU-GLY-OH is unique due to the presence of both leucine and glycine, which provide specific structural and functional properties. Leucine is a hydrophobic amino acid, while glycine is the smallest amino acid, offering flexibility in peptide chains. This combination makes this compound a versatile building block in peptide synthesis.
Propiedades
IUPAC Name |
2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDUMDULDHIEA-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427023 |
Source


|
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32991-17-6 |
Source


|
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the challenges in synthesizing cyclic peptides like Tentoxin?
A1: As mentioned in the first research paper [], synthesizing cyclic peptides like Tentoxin presents several challenges. One major difficulty lies in introducing the dehydro amino acid, in this case, Z‐dehydrophenylalanine (ΔZPhe). Another significant hurdle is the cyclization step itself, which often results in low yields. The paper by Anthoni et al. [] addresses these challenges by introducing a stereospecific method for ΔZPhe incorporation and exploring different cyclization reagents to improve the yield.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

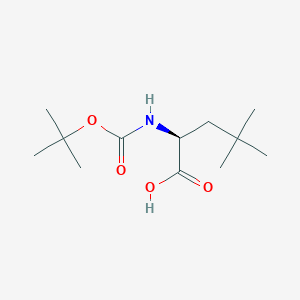
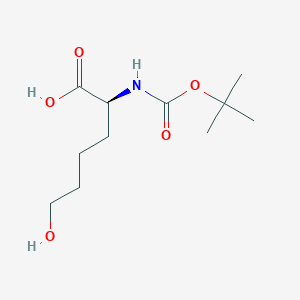
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
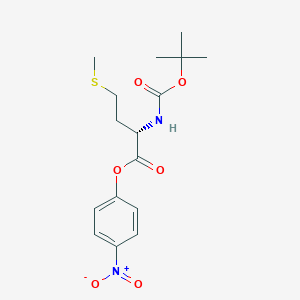
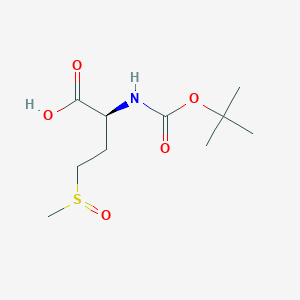
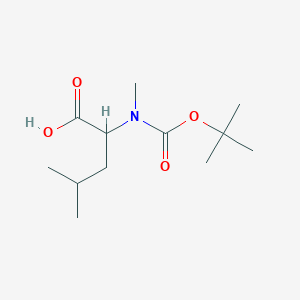
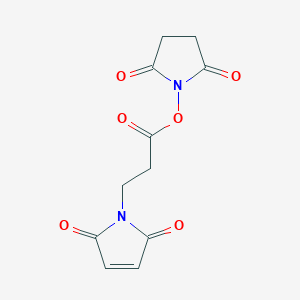
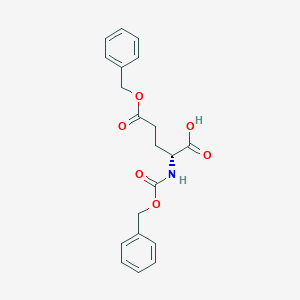
![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
